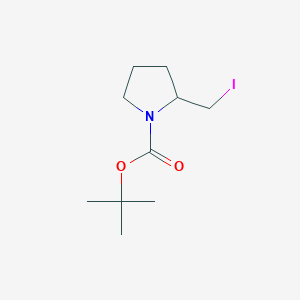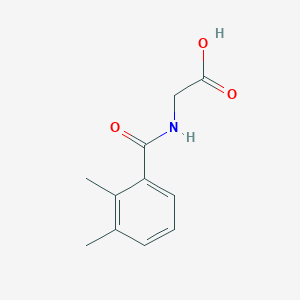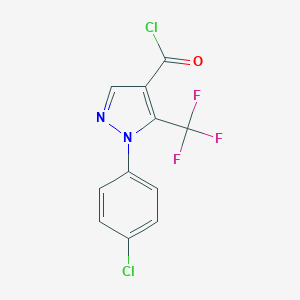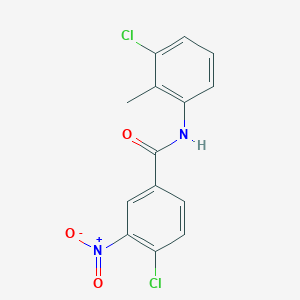
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide, also known as CCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. CCN is a nitrobenzamide derivative that has been synthesized and studied for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has been shown to interact with the active site of acetylcholinesterase and inhibit its activity. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This can lead to the reduction of inflammation and pain.
Effets Biochimiques Et Physiologiques
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This can lead to the reduction of inflammation and pain. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to have neuroprotective effects, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is its diverse biological activities, which make it a promising candidate for the development of new drugs. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to be relatively stable and easy to synthesize, which makes it a suitable compound for lab experiments. However, one of the limitations of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is its potential toxicity, which can limit its use in vivo. Further studies are needed to determine the optimal dosage and toxicity profile of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide. One potential application of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is in the development of new drugs for the treatment of cancer and neurological disorders. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to have potential applications in the field of agriculture, as it has been shown to have insecticidal and fungicidal activities. Further studies are needed to determine the optimal conditions for the use of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide in these applications. Additionally, the mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-chloro-2-methylaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions, and the product is purified using column chromatography. The yield of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is typically around 60-70%, and the compound is obtained as a yellow crystalline solid.
Applications De Recherche Scientifique
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has been studied extensively for its potential applications in the field of pharmaceuticals. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to have potent inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of various neurological disorders.
Propriétés
Numéro CAS |
169739-76-8 |
|---|---|
Nom du produit |
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide |
Formule moléculaire |
C14H10Cl2N2O3 |
Poids moléculaire |
325.1 g/mol |
Nom IUPAC |
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-10(15)3-2-4-12(8)17-14(19)9-5-6-11(16)13(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Clé InChI |
CSKWLOAAYYGYIA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



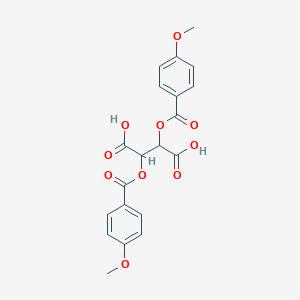
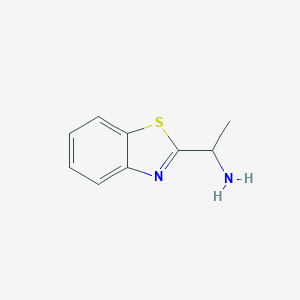
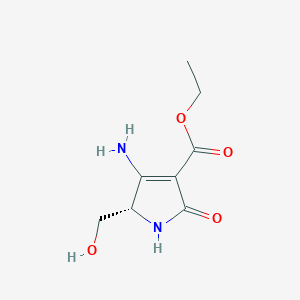
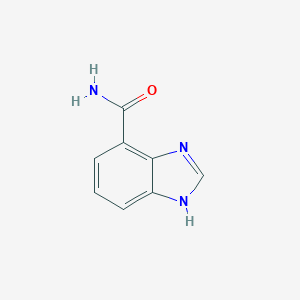
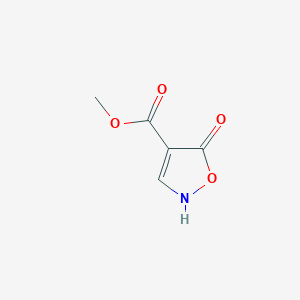
![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
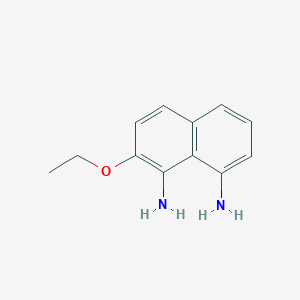
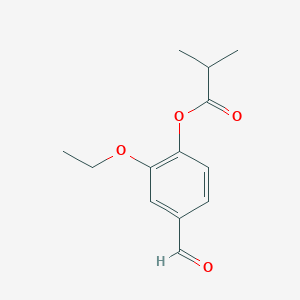
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
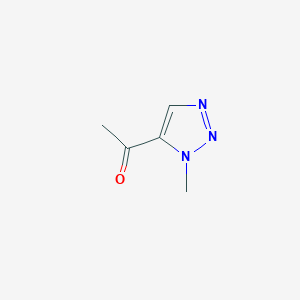
![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)
